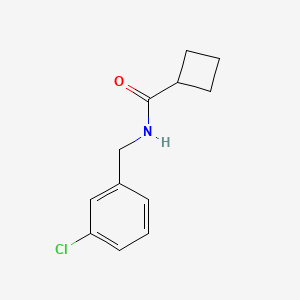
N-(3-Chlorobenzyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorobenzyl)cyclobutanecarboxamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) proteins. Bcl-2 proteins are involved in the regulation of cell death and survival, and aberrant expression of these proteins is often observed in cancer cells. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.
Mécanisme D'action
The mechanism of action of N-(3-Chlorobenzyl)cyclobutanecarboxamide involves binding to the hydrophobic groove of Bcl-2 proteins, thereby disrupting their interactions with pro-apoptotic proteins and promoting apoptosis in cancer cells. N-(3-Chlorobenzyl)cyclobutanecarboxamide has been shown to have high selectivity for Bcl-2 proteins over other members of the Bcl-2 family, such as Bcl-xL and Mcl-1.
Biochemical and Physiological Effects:
In addition to its pro-apoptotic effects, N-(3-Chlorobenzyl)cyclobutanecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(3-Chlorobenzyl)cyclobutanecarboxamide can induce autophagy in cancer cells, which may contribute to its anti-cancer activity. N-(3-Chlorobenzyl)cyclobutanecarboxamide has also been reported to have immunomodulatory effects, such as enhancing the activity of T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Chlorobenzyl)cyclobutanecarboxamide has several advantages for lab experiments, including its high selectivity for Bcl-2 proteins, its potent pro-apoptotic activity, and its ability to induce autophagy and modulate immune responses. However, N-(3-Chlorobenzyl)cyclobutanecarboxamide also has some limitations, such as its potential toxicity to normal cells and its limited efficacy in some types of cancer.
Orientations Futures
Despite the promising results of N-(3-Chlorobenzyl)cyclobutanecarboxamide in preclinical and clinical studies, there are still several areas for future research. Some possible future directions include:
1. Developing combination therapies that enhance the efficacy of N-(3-Chlorobenzyl)cyclobutanecarboxamide and overcome resistance mechanisms in cancer cells.
2. Investigating the potential of N-(3-Chlorobenzyl)cyclobutanecarboxamide for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Improving the pharmacokinetic properties of N-(3-Chlorobenzyl)cyclobutanecarboxamide, such as its bioavailability and half-life, to optimize its therapeutic potential.
4. Developing novel Bcl-2 inhibitors with improved selectivity and efficacy, based on the structure-activity relationships of N-(3-Chlorobenzyl)cyclobutanecarboxamide and related compounds.
In conclusion, N-(3-Chlorobenzyl)cyclobutanecarboxamide is a small molecule inhibitor that selectively targets Bcl-2 proteins and induces apoptosis in cancer cells. N-(3-Chlorobenzyl)cyclobutanecarboxamide has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer. Further research is needed to optimize the therapeutic potential of N-(3-Chlorobenzyl)cyclobutanecarboxamide and develop novel Bcl-2 inhibitors for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(3-Chlorobenzyl)cyclobutanecarboxamide involves several steps, including the preparation of intermediate compounds and the final coupling of the chlorobenzyl and cyclobutanecarboxamide moieties. The synthesis method has been described in detail in several research articles, and modifications to the method have also been reported to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(3-Chlorobenzyl)cyclobutanecarboxamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. In vitro studies have shown that N-(3-Chlorobenzyl)cyclobutanecarboxamide selectively targets Bcl-2 proteins and induces apoptosis in cancer cells with high Bcl-2 expression. In vivo studies have also demonstrated the efficacy of N-(3-Chlorobenzyl)cyclobutanecarboxamide in animal models of cancer, including lymphoma, leukemia, and solid tumors.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-1-3-9(7-11)8-14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCBIDOWQINQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)
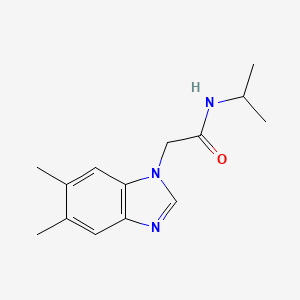

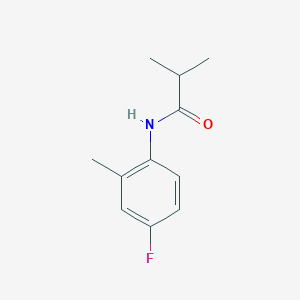
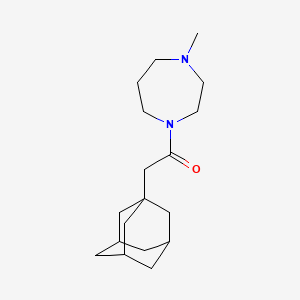
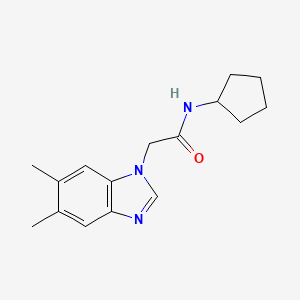

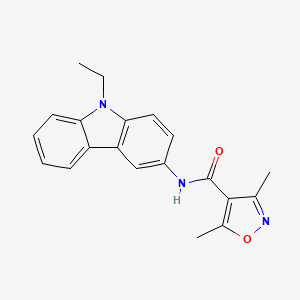
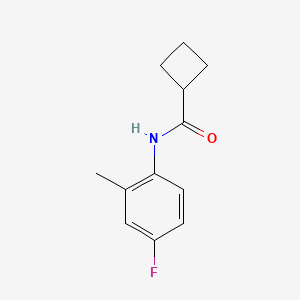

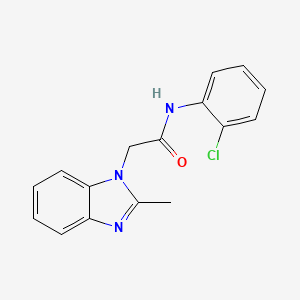

![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)